4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
4-(3-Chlorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the chlorophenyl group. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of a suitable carbonyl compound with a compound containing an active methylene group.
Cyclization Reactions: Cyclization reactions are employed to form the bicyclic structure, often using strong acids or bases as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) and electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a precursor for the development of new drugs targeting various diseases.
Industry: In industry, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares a similar chlorophenyl group but has a different core structure.
4-Chlorophenol: Another compound with a chlorophenyl group, but with a simpler structure and different functional groups.
Uniqueness: 4-(3-Chlorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is unique due to its bicyclic structure and the presence of both a chlorophenyl group and a carboxylic acid group
Properties
CAS No. |
2167991-21-9 |
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Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
InChI Key |
SHXOYRITGFGJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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